1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea
Description
- The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.
Synthesis of the Urea Moiety:
- The urea moiety is formed by reacting an isocyanate with an amine. In this case, the isocyanate derivative of the oxazole intermediate is reacted with the appropriate amine.
Attachment of the Methylsulfanylcyclopropyl Group:
- The final step involves the introduction of the methylsulfanylcyclopropyl group through nucleophilic substitution or addition reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-12(2,3)9-7-10(16-18-9)15-11(17)14-8-13(19-4)5-6-13/h7H,5-6,8H2,1-4H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFJRUQJIHPXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NCC2(CC2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea typically involves multiple steps:
-
Formation of the Oxazole Ring:
- The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or oxazole rings, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or inhibit.
Pathways Involved: The compound may affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylthioethyl)methyl]urea
- 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylpropyl)methyl]urea
Comparison:
- Structural Differences: Variations in the substituents attached to the oxazole or urea moieties.
- Biological Activity: Differences in biological activity due to structural changes.
- Uniqueness: The presence of the methylsulfanylcyclopropyl group in 1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea may confer unique properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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